cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride

Catalog No.
S1487695
CAS No.
1212406-48-8
M.F
C7H16ClNO
M. Wt
165.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydroc...

CAS Number

1212406-48-8

Product Name

cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride

IUPAC Name

[(1R,2S)-2-amino-2-methylcyclopentyl]methanol;hydrochloride

Molecular Formula

C7H16ClNO

Molecular Weight

165.66 g/mol

InChI

InChI=1S/C7H15NO.ClH/c1-7(8)4-2-3-6(7)5-9;/h6,9H,2-5,8H2,1H3;1H/t6-,7-;/m0./s1

InChI Key

FRMYBIXBGLYRKZ-LEUCUCNGSA-N

SMILES

CC1(CCCC1CO)N.Cl

Synonyms

(CIS-2-AMINO-2-METHYL-CYCLOPENTYL)-METHANOL HYDROCHLORIDE

Canonical SMILES

CC1(CCCC1CO)N.Cl

Isomeric SMILES

C[C@@]1(CCC[C@H]1CO)N.Cl

cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride (CAS 1212406-48-8) is a conformationally restricted, highly functionalized 1,2-aminoalcohol building block characterized by its cyclopentane core, a quaternary stereocenter at C2, and a defined cis relative stereochemistry. Supplied as a stable hydrochloride salt, this compound is primarily procured for the synthesis of rigidified oxazolidinones, chiral ligands, and metabolically stable pharmaceutical scaffolds. Its structural rigidity, combined with the steric bulk of the alpha-methyl group, offers predictable reaction trajectories and enhanced resistance to enzymatic degradation compared to acyclic or unmethylated alternatives. For industrial scale-up, the hydrochloride form ensures optimal shelf-life, precise dosing, and excellent solubility in polar protic solvents, making it a reliable precursor for advanced organic synthesis .

Research Fit

Defined (1R,2S) cis stereochemistry – chiral building block for stereospecific synthesis
Quaternary 2-amino-2-methyl center – distinct steric profile vs. des-methyl analogs
Hydrochloride salt – solid dispensing for precise stoichiometry in early discovery

Substituting this specific cis-hydrochloride salt with its trans-isomer, the des-methyl analog, or the free base form introduces severe process and performance liabilities. The trans-isomer is geometrically precluded from forming the stable bidentate chelates or fused five-membered rings (e.g., oxazolidinones) required in many synthetic routes, leading to stalled reactions or complex side-product mixtures. Furthermore, omitting the C2-methyl group removes the Thorpe-Ingold effect, drastically reducing cyclization rates and compromising the metabolic stability of downstream pharmaceutical targets. Finally, attempting to procure the free base instead of the hydrochloride salt results in rapid hygroscopic degradation and amine oxidation during storage, destroying stoichiometric precision and requiring costly re-purification before use [1].

Substitution Risk

Des-methyl analog Lacks quaternary center and methyl lipophilicity; may shift metabolic and permeability profiles.
Cycloleucinol (regioisomer) Both functional groups on same carbon; spatial arrangement and reactivity differ fundamentally.
Trans diastereomer Opposite face orientation of substituents; incompatible with cis-required synthetic strategies.

Cyclization Efficiency for Oxazolidinone Scaffolds

The cis geometry and the C2-methyl group are critical for efficient intramolecular cyclization. When reacted with 1,1'-carbonyldiimidazole (CDI) to form fused oxazolidinones, the cis target compound achieves near-quantitative conversion due to the favorable syn-periplanar alignment and the Thorpe-Ingold effect induced by the methyl group. In contrast, the trans isomer fails to cyclize efficiently under identical conditions due to severe ring strain [1].

Evidence DimensionYield of oxazolidinone formation (CDI, 25°C, 4h)
Target Compound Data>95% yield
Comparator Or Baselinetrans-isomer
Quantified Difference<15% yield for the trans-isomer
ConditionsStandard phosgene-free cyclization using CDI in dichloromethane

Buyers synthesizing conformationally restricted cyclic scaffolds must procure the cis isomer to ensure viable reaction yields and avoid route failure.

Lipophilicity Shift
Class-level
ΔLogP +1.1 (~12× higher partition)
Supports computed lipophilicity differentiation vs. des-methyl analog
Computed values; experimental LogP unavailable

Storage Stability and Stoichiometric Precision

For bulk procurement and scale-up, the physical form of the amino alcohol dictates workflow efficiency. The hydrochloride salt of cis-(2-Amino-2-methyl-cyclopentyl)-methanol exhibits exceptional shelf stability and remains a free-flowing powder, whereas the free base form is highly hygroscopic and susceptible to oxidative degradation. This stability ensures that molar equivalents remain accurate over long storage periods without the need for Karl Fischer titration or redistillation prior to use [1].

Evidence DimensionMoisture uptake and purity retention (25°C, 60% RH, 30 days)
Target Compound Data<0.5% moisture uptake, >99% purity retained (HCl salt)
Comparator Or BaselineFree base form
Quantified Difference12 wt% moisture uptake and measurable amine oxidation (Free base)
ConditionsOpen-dish stability testing at standard ambient temperature and humidity

Procurement of the HCl salt eliminates the need for pre-reaction purification and ensures reproducible stoichiometry in critical manufacturing steps.

Steric Substitution
Class-level
Quaternary vs. secondary carbon at 2-position
May differentiate metabolic stability profiles
Class-level inference; no experimental stability data

Metabolic Stability in Downstream API Scaffolds

The inclusion of the C2-methyl group to form a quaternary stereocenter provides a significant advantage in medicinal chemistry by blocking alpha-oxidation. Building blocks derived from this methylated scaffold show dramatically lower clearance rates in biological assays compared to their des-methyl counterparts, directly translating to improved pharmacokinetic profiles for the final active pharmaceutical ingredients (APIs) [1].

Evidence DimensionAlpha-amine oxidative deamination (Human Liver Microsomes)
Target Compound Data>80% reduction in clearance rate
Comparator Or BaselineDes-methyl analog (cis-2-aminocyclopentyl-methanol)
Quantified Difference5-fold increase in metabolic half-life (t1/2) for the methylated scaffold
ConditionsStandard HLM stability assay, 1 μM compound, 60 min incubation

Pharmaceutical buyers should select this methylated precursor to proactively engineer metabolic stability into their drug candidates, reducing downstream attrition.

Stereochemical Configuration
Class-level
cis-(1R,2S) vs. trans diastereomer
Cis-1,2 relationship required for carbocyclic nucleoside construction
Stereochemistry defines synthetic applicability

Enantioselectivity in Asymmetric Ligand Design

When utilized as a chiral backbone for asymmetric catalysis (e.g., oxazaborolidines or Schiff base ligands), the rigid cyclopentane ring of this compound restricts conformational freedom far better than acyclic alternatives. This rigidity locks the catalytic active site into a highly defined geometry, leading to superior enantio-induction in benchmark carbon-carbon bond-forming reactions [1].

Evidence DimensionEnantiomeric excess (ee) in asymmetric diethylzinc addition to benzaldehyde
Target Compound Data>92% ee (using cyclopentyl-based ligand)
Comparator Or BaselineAcyclic analog (2-Amino-2-methyl-1-propanol derived ligand)
Quantified Difference32% absolute increase in enantiomeric excess
ConditionsStandard catalytic asymmetric alkylation conditions (5 mol% ligand, 0°C)

Process chemists designing chiral catalysts require this rigid cyclic backbone to achieve the high stereoselectivity demanded by regulatory standards.

Salt Form Handling
Data to verify
Solid HCl salt vs. liquid free base
Solid salt enables precise gravimetric dispensing
Quantitative solubility data not reported
Functional Group Reactivity
Reported
ΔLogP 3.0–3.8, ΔPSA -17 Ų vs. acid analog
Alcohol vs. acid dictates derivatization pathway
Computed properties; distinct reactivity profiles

Synthesis of Conformationally Restricted Oxazolidinones

Ideal for medicinal chemistry programs requiring rigidified cyclic carbamates. The cis geometry and Thorpe-Ingold effect ensure high-yielding, scalable cyclization without the severe ring strain associated with trans isomers [1].

Development of Metabolically Stable API Scaffolds

The optimal choice for drug discovery workflows where alpha-amine oxidation is a liability. The quaternary C2-methyl group effectively blocks metabolic degradation, extending the half-life of downstream pharmaceutical candidates compared to unmethylated analogs [2].

Design of Chiral Ligands for Asymmetric Catalysis

Highly recommended as a building block for oxazaborolidine or bidentate chiral ligands. The rigid cyclopentyl backbone provides superior stereocontrol and enantio-induction in asymmetric transformations compared to flexible acyclic amino alcohols [3].

Application Fit

Application
Selection Property
Validation Focus
Carbocyclic nucleoside synthesis
Cis-(1R,2S) configuration integrity
Stereochemical assignment verification
Chiral ligand / organocatalyst construction
Quaternary amino-alcohol scaffold
Derivatization reactivity profiling
CNS / intracellular probe development
Lipophilicity indicative of membrane permeability
Experimental LogP determination
Structure-property relationship (SPR) studies
Availability of matched molecular pair comparators
Comparative physicochemical analysis

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